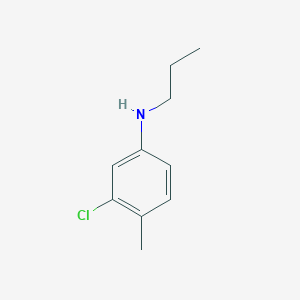![molecular formula C17H20ClNO B1385420 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-51-6](/img/structure/B1385420.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline
概要
説明
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 g/mol . This compound is used in various scientific research studies due to its wide-ranging applications in fields like pharmaceuticals, materials science, and environmental studies.
準備方法
The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline involves several steps. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(4-chloro-3-methylphenoxy)ethylamine. This intermediate is then reacted with 2,3-dimethylaniline under specific conditions to yield the final product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.
化学反応の分析
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted anilines .
科学的研究の応用
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline involves its interaction with specific molecular targets. For instance, it has been shown to activate certain potassium channels, such as K2P2.1 (TREK-1) and K2P10.1 (TREK-2), by binding to a cryptic selectivity filter binding site. This binding stabilizes an active “leak-mode” conformation, which influences neuronal excitability and responses to various stimuli .
類似化合物との比較
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline can be compared with other similar compounds, such as:
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide: This compound also activates potassium channels but has different structural features and binding properties.
2-(4-Chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides: These compounds have been studied for their antimicrobial and anthelmintic activities.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
特性
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-5-4-6-17(14(12)3)19-9-10-20-15-7-8-16(18)13(2)11-15/h4-8,11,19H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPSSAKHYYGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)
![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1385347.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)

![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
